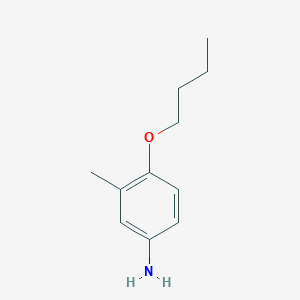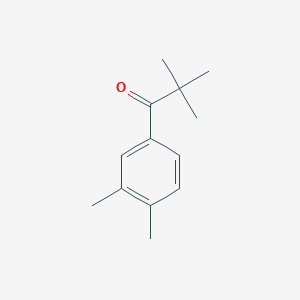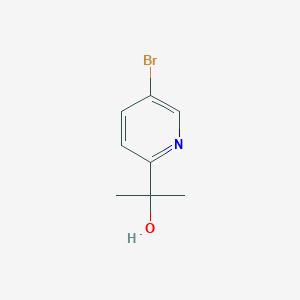
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol
Vue d'ensemble
Description
“2-Fluoro-3-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.13 and is typically in liquid form .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The unique physicochemical and biological properties of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol make it a valuable compound in the development of pharmaceutical drugs . Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and selectivity. This compound can be used to modify the pharmacokinetic profile of new drug candidates, potentially leading to the development of treatments with improved efficacy and reduced side effects.
Agrochemical Formulation
In agrochemistry, 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is utilized for the synthesis of compounds with enhanced biological activity . The trifluoromethoxy group can confer increased resistance to degradation by environmental factors, thus prolonging the effectiveness of agrochemicals. This can lead to more efficient pest control and improved crop yields.
Material Science
The introduction of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol into materials can impart desirable properties such as increased thermal stability and chemical resistance . This makes it a candidate for the creation of advanced materials that can withstand harsh conditions, which is crucial in industries like aerospace and automotive.
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the introduction of the trifluoromethoxy group into aromatic compounds . It’s a key reagent in the synthesis of aryl trifluoromethyl ethers, which are important intermediates in the production of various organic molecules.
Analytical Chemistry
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol: can be used as a standard or reference compound in analytical methods . Its well-defined structure and properties make it suitable for use in techniques such as NMR spectroscopy and mass spectrometry, aiding in the identification and quantification of substances.
Fluorine Chemistry Research
As a compound with a trifluoromethoxy group, 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is of particular interest in fluorine chemistry research . The study of its reactions and interactions can provide insights into the behavior of fluorinated compounds, which is valuable for the advancement of fluorine methodology.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that many benzyl alcohol derivatives interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often enhances the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Benzyl alcohol derivatives are often involved in various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The trifluoromethyl group often enhances a compound’s metabolic stability, potentially improving its bioavailability .
Result of Action
Benzyl alcohol derivatives can have various effects depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place .
Propriétés
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCFKSYRYUXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574881 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86256-43-1 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)



![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)

